molecular formula C10H8N4O2 B2765287 5-Amino-2-(4-nitrophenyl)pyrimidine CAS No. 131548-43-1

5-Amino-2-(4-nitrophenyl)pyrimidine

Cat. No.: B2765287
CAS No.: 131548-43-1
M. Wt: 216.2
InChI Key: UBTVKHVDHBHZLN-UHFFFAOYSA-N
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Description

5-Amino-2-(4-nitrophenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C10H8N4O2 It contains a pyrimidine ring substituted with an amino group at position 5 and a nitrophenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-nitrophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Amino-2-(4-nitrophenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another diazine compound with similar aromatic properties.

    Pyrimidine: The parent compound of 5-Amino-2-(4-nitrophenyl)pyrimidine.

    Pyrazine: A related diazine with different nitrogen atom positions.

Uniqueness

This compound is unique due to the presence of both an amino and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-nitrophenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-8-5-12-10(13-6-8)7-1-3-9(4-2-7)14(15)16/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTVKHVDHBHZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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